![molecular formula C16H28O2 B14440029 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 77349-35-0](/img/structure/B14440029.png)
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a heptyl group attached to the bicyclo[222]octane structure, with a carboxylic acid functional group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The heptyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The heptyl group may influence the compound’s hydrophobic interactions and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-Ethylbicyclo[2.2.2]octane-1-carboxylic acid
Comparison: 4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its longer heptyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity. The longer chain may enhance hydrophobic interactions and membrane permeability compared to shorter alkyl chain analogs.
Eigenschaften
CAS-Nummer |
77349-35-0 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
4-heptylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-15-8-11-16(12-9-15,13-10-15)14(17)18/h2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
YSBANPXJUILEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC12CCC(CC1)(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


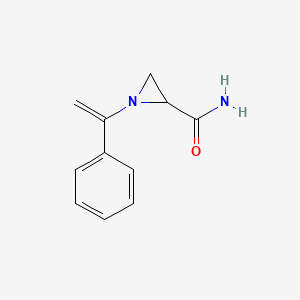
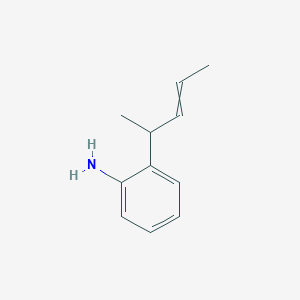

![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
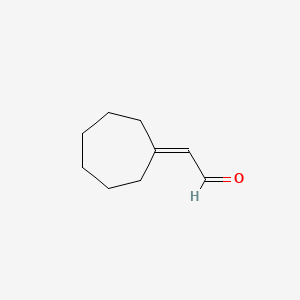



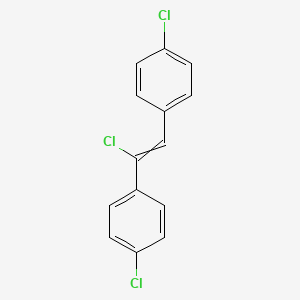
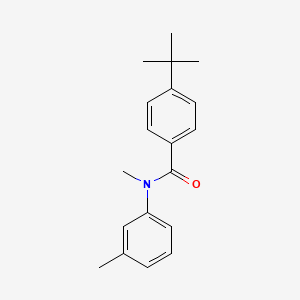
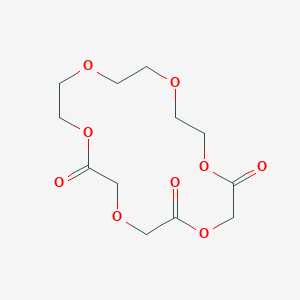

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
